molecular formula C19H27N7O2 B2545612 3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919026-34-9

3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2545612
CAS No.: 919026-34-9
M. Wt: 385.472
InChI Key: BJILLLVADYUQEY-UHFFFAOYSA-N
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Description

3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a complex organic compound with a molecular formula of C19H29N7O2 and a molecular weight of 387.488 g/mol[_{{{CITATION{{{_1{Buy 3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-propyl-4H-purino[8,7-c]1 .... This compound belongs to the purine derivative family and has shown potential in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the purine ring system. Key steps may include:

  • Condensation reactions: to form the purine core.

  • Alkylation reactions: to introduce the piperidin-1-ylethyl group.

  • Substitution reactions: to add the prop-2-enyl group.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale chemical synthesis, ensuring purity and consistency. This may include the use of automated synthesis equipment and rigorous quality control measures to maintain the desired chemical structure and properties.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of functional groups to more oxidized forms.

  • Reduction: Reduction of functional groups to more reduced forms.

  • Substitution: Replacement of one functional group with another.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of different functional groups based on the nucleophile or electrophile used.

Scientific Research Applications

This compound has shown potential in various scientific research applications, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its interactions with biological macromolecules.

  • Medicine: Investigated for its potential therapeutic properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biological responses, depending on the context in which the compound is used.

Comparison with Similar Compounds

  • Ellipticine: Another purine derivative with potential therapeutic applications.

  • Nocodazole: A compound used in cell biology research.

Properties

IUPAC Name

3,9-dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N7O2/c1-4-8-24-17(27)15-16(22(3)19(24)28)20-18-25(15)13-14(2)21-26(18)12-11-23-9-6-5-7-10-23/h4H,1,5-13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJILLLVADYUQEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)CCN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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